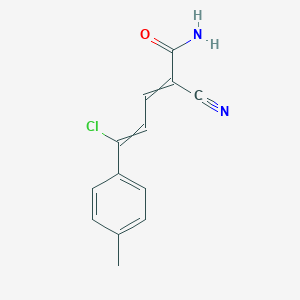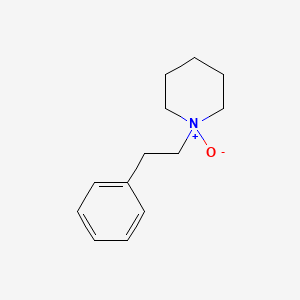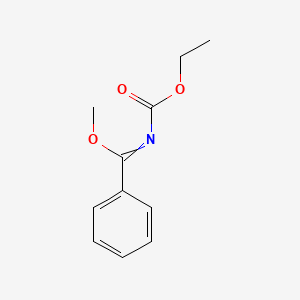
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide typically involves multiple steps. One common method starts with the oxidation of 4-methylphenylacetone using selenium dioxide to form 4-methylphenylglyoxal. This intermediate is then reacted with hydroxylamine hydrochloride and glyoxal in a mixture of water and methanol to form 4-hydroxy-5-(4-methylphenyl)-2-oxime methylene imidazole-3-one. Finally, dehydration and chlorination using thionyl chloride in N,N-dimethylformamide yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: This compound shares a similar structure but has an imidazole ring instead of a penta-2,4-dienamide backbone.
5-Chloro-2-cyano-5-phenylpenta-2,4-dienamide: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications.
Properties
CAS No. |
41877-80-9 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H2,16,17) |
InChI Key |
HDPCUXRMKMKCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)

![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)


![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)

![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
